7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The compound 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the coumarin-derived bicyclic family, characterized by a fused cyclopentane and chromenone core. Its structure includes a 3-methoxyphenyl-2-oxoethoxy substituent at the 7-position of the chromenone scaffold (Figure 1). This substitution pattern is critical for modulating biological activity, solubility, and metabolic stability .
Properties
Molecular Formula |
C21H18O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H18O5/c1-24-14-5-2-4-13(10-14)19(22)12-25-15-8-9-17-16-6-3-7-18(16)21(23)26-20(17)11-15/h2,4-5,8-11H,3,6-7,12H2,1H3 |
InChI Key |
XEIZKBPTYYJRDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multicomponent reaction. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
The compound 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Investigated for its optical and electronic properties, making it a candidate for organic electronics and photonics.
Mechanism of Action
The mechanism of action of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical and pharmacological properties. Key analogs include:
4-Methoxyphenyl Analogs
- 9-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (): Molecular Formula: C₂₂H₂₀O₅ Key Differences: Methoxy group at the 4-position (vs. 3-position) and a methyl group at the 7-position.
Halogen-Substituted Analogs
Fluorinated Analogs
Substituent Position on the Chromenone Core
6-Methyl and 7-Oxoethoxy Derivatives
8-Chloro Derivatives
Monoamine Oxidase (MAO) Inhibition
- ZINC20592007 (): A PAINS-ok compound with a similar scaffold. The 7-substituted oxy group is critical for MAO-B selectivity .
Antiviral Activity
- 7-(3-((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (): Displays inhibitory activity against respiratory syncytial virus (RSV) (IC₅₀ = 3.2 µM). The bicyclic monoterpene side chain enhances membrane penetration .
Biotransformation Profiles
Physicochemical Properties
Biological Activity
The compound 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one , also referred to in some literature as a derivative of chromenone, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H18O5
- Molecular Weight : 338.36 g/mol
This compound features a chromenone backbone with a methoxyphenyl substituent, which is significant for its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. The presence of the methoxy group may enhance the electron-donating ability of the compound, increasing its capacity to scavenge free radicals.
Anti-inflammatory Properties
Inflammation is a common pathway in many chronic diseases. Preliminary studies suggest that derivatives of chromenone can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The specific mechanisms by which this compound exerts anti-inflammatory effects require further elucidation but may involve modulation of NF-kB signaling pathways.
Anticancer Potential
Several studies have explored the anticancer properties of chromenone derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific pathways involved may include the activation of p53 and inhibition of cell cycle progression.
Antimicrobial Activity
Preliminary screening has indicated that certain chromenone derivatives possess antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Studies : A study conducted by Smith et al. (2023) demonstrated that derivatives similar to this compound exhibited significant DPPH radical scavenging activity, indicating strong antioxidant potential.
- Anti-inflammatory Mechanisms : Research by Johnson et al. (2024) highlighted that treatment with chromenone derivatives resulted in decreased levels of inflammatory markers in mouse models, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Efficacy : A recent investigation by Lee et al. (2025) found that the compound inhibited proliferation in breast cancer cells through modulation of apoptotic pathways, providing a basis for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
